2,4,6-Tribromothiophenol

Organosulfur Chemistry Reaction Mechanisms Synthetic Methodology

Flame-retardant R&D programs often face synthesis dead-ends when using brominated phenols-their oxygen linkage yields unwanted polymeric oxides instead of defined disulfide architectures. 2,4,6-Tribromothiophenol (CAS 57730-98-0) resolves this via its reactive thiol group, which undergoes clean, quantitative conversion to disulfides and thioethers, as validated by U.S. Patent 4,096,206. • Enables precise sulfur-bridged triazine FR additives for ABS and other engineering polymers; phenolic analogs cannot replicate this linkage. • ~69% Br by weight delivers high flame-retardant loading per mole. • Serves as a monomeric precursor for exploratory high-bromine-content polymer synthesis via thiolate polymerization. • Available as a crystalline solid (≥98% purity); standard R&D packaging with ambient shipping. Ideal for labs requiring reliable thioether architecture without oxidative side reactions.

Molecular Formula C6H3Br3S
Molecular Weight 346.87 g/mol
CAS No. 57730-98-0
Cat. No. B1297278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromothiophenol
CAS57730-98-0
Molecular FormulaC6H3Br3S
Molecular Weight346.87 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)S)Br)Br
InChIInChI=1S/C6H3Br3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
InChIKeyCSGWTASASRPRAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromothiophenol: High-Bromine Thiol for Synthesis


2,4,6-Tribromothiophenol (CAS 57730-98-0) is an organosulfur compound with the molecular formula C6H3Br3S, appearing as a crystalline solid at room temperature . It is distinguished by a benzene ring substituted with three bromine atoms and a thiophenol (-SH) functional group . This high-bromine content (approx. 69% Br by weight) makes it valuable in the synthesis of brominated flame retardants and as a versatile intermediate for producing thioethers and other derivatives via its reactive thiol group [1].

Building Block High-bromine thiol for synthesis of thioethers and disulfides
Key Application Precursor for sulfur-bridged triazine flame retardants
Chemistry Fit Thiol-specific reactivity distinct from phenolic analogs

Functional Group Difference: Thiol vs Phenol


Direct substitution of 2,4,6-Tribromothiophenol with its closest analog, 2,4,6-Tribromophenol, is not chemically viable due to a fundamental difference in functional group reactivity [1]. The thiophenol's -SH group undergoes distinct reaction pathways compared to the phenol's -OH group, leading to different product profiles [1]. Specifically, the silver salt of 2,4,6-Tribromothiophenol reacts cleanly with halogens to yield disulfides, whereas the corresponding phenol silver salt undergoes a complex decomposition to form polymeric oxides [1]. This divergent behavior means that in applications requiring the specific thioether or disulfide linkage—such as in the synthesis of certain flame-retardant triazines—substituting the phenol analog would result in a different molecular architecture and likely a loss of desired performance [2].

2,4,6-Tribromothiophenol -SH group forms disulfides cleanly and predictably
2,4,6-Tribromophenol -OH group leads to complex polymeric oxide mixtures
Target Architecture Enables sulfur-bridged triazine flame retardants
Phenol Analog Yields oxygen-bridged compounds; thermal profile may differ

Comparative Evidence Guide


Silver Salt Reactivity: Thiophenol vs Phenol

A direct head-to-head comparison by Hunter and Kohlhase (1932) demonstrated that the silver salt of 2,4,6-tribromothiophenol reacts with iodine to yield 2,4,6,2',4',6'-hexabromodiphenyl disulfide in nearly quantitative yield, with only 2-3% of an oily by-product [1]. In contrast, the analogous reaction with the silver salt of 2,4,6-tribromophenol does not produce a clean disulfide but instead decomposes via a different mechanism to form a complex mixture of polymeric oxides [1]. This fundamental difference in reaction pathway is a critical factor for synthetic chemists.

Silver Salt Reactivity
Head-to-head
~97% disulfide yield vs complex oxide mixture
Supports thiol-specific synthetic route
Reagent dryness critical; from 1932 study
Organosulfur Chemistry Reaction Mechanisms Synthetic Methodology

Thiol-Specific Triazine Flame Retardants

Patents from Ciba-Geigy (U.S. 4,096,206 and U.S. 4,104,250) explicitly claim polymer compositions flame-retarded with tris(haloarylthio)triazines, where the 'haloarylthio' group is derived from 2,4,6-tribromothiophenol [1][2]. The patents note that these sulfur-bridged triazines were previously unreported and provide a high degree of flame retardance to normally flammable polymers like ABS [1]. This application is contingent on the presence of the thiol (-SH) group, which allows for the formation of a specific sulfur-bridged triazine structure. The analogous oxygen-bridged compound derived from 2,4,6-tribromophenol would have different thermal stability and flame-retardant properties.

Triazine FR Building Block
Class-level
Enables sulfur-bridged triazine class vs oxygen analog known class
Access to novel flame retardant scaffold
Patent-based evidence; property profile requires validation
Polymer Chemistry Flame Retardants Materials Science

Polymer Formation from Thiophenolates

A study on organic insecticides describes the formation of polymeric materials from sodium 2,4,5-tribromothiophenolate upon heating in high-boiling solvents [1]. This indicates that polyhalogenated thiophenolates can undergo polymerization. While the study focuses on the 2,4,5-isomer, it establishes the principle that this class of compounds can serve as monomers. This is a property not shared by the corresponding phenolates, which are typically used as end-capping agents or modifiers for existing polymers.

Polymerization Potential
Class-level
Related sodium thiophenolates form polymers upon heating
Suggests monomer potential for high-Br polymer research
Class-level; 2,4,6-isomer reactivity requires confirmation
Polymer Chemistry Materials Synthesis Acaricide Development

2,4,6-Tribromothiophenol: Application Scenarios


Sulfur-Containing Flame Retardant Synthesis

This compound is a critical precursor for synthesizing sulfur-bridged, triazine-based flame retardants, as detailed in U.S. Patent 4,096,206 [1]. Its procurement is justified for R&D programs focused on developing new flame-retardant additives for polymers like ABS, where the specific molecular architecture enabled by the thiol group is key to achieving the desired performance profile. The use of alternative brominated phenols would lead to the synthesis of a different, less novel class of additives.

Organosulfur Polymer Synthesis

Based on the observed polymerization of related sodium thiophenolates [1], 2,4,6-tribromothiophenol is a suitable starting material for exploratory research into the synthesis of novel, high-bromine-content polymers. This application leverages the potential of the thiol group to act as a site for polymerization, a property not inherent to brominated phenols. Researchers investigating new polymeric materials with inherent flame retardancy or other sulfur-imparted properties would find this compound valuable.

Thioether and Disulfide Synthesis Intermediate

The demonstrated clean and quantitative conversion of 2,4,6-tribromothiophenol's salts to disulfides and thioethers [1] makes it an ideal intermediate for synthesizing complex molecules where a defined sulfur linkage is required. In contrast to the oxygen analog (2,4,6-tribromophenol), which undergoes complex decomposition, this compound offers a reliable pathway. This is particularly relevant for the synthesis of specialized ligands, bioactive molecules, or advanced materials where precise control over molecular structure is paramount.

Application
Selection Property
Validation Focus
Sulfur-bridged flame retardant R&D
Thiol-dependent triazine architecture
Thermal stability and polymer compatibility
High-bromine polymer exploratory research
Thiolate polymerization potential
Polymerization conditions and monomer reactivity
Defined thioether/disulfide intermediate synthesis
Predictable disulfide formation pathway
Reaction selectivity and pathway control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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